Nvs-stg2

STING agonism structure-activity relationship molecular glue

Choose NVS-STG2 for exclusive human STING activation without mouse cross-reactivity. This molecular-glue agonist targets the transmembrane domain interface, retaining full efficacy in LBD mutants (Y240C, R238A) where CDN-based agonists fail. Validated in hSTING knock-in tumor models, it induces IFNγ responses and tumor-specific T-cell priming, making it indispensable for human-specific immuno-oncology research and structure-guided drug discovery. Avoid translational failures seen with murine-selective agents.

Molecular Formula C25H33NO5
Molecular Weight 427.5 g/mol
Cat. No. B11930263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvs-stg2
Molecular FormulaC25H33NO5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)(C2=CC=C(C=C2)CNC3=C(C=C(C=C3)C(=O)O)OC)C(C)(C)C)C
InChIInChI=1S/C25H33NO5/c1-23(2,3)25(30-15-24(4,5)16-31-25)19-10-7-17(8-11-19)14-26-20-12-9-18(22(27)28)13-21(20)29-6/h7-13,26H,14-16H2,1-6H3,(H,27,28)
InChIKeyCZSPKEVHLRWAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NVS-STG2: Molecular Glue STING Agonist for Human-Specific Innate Immune Activation


NVS-STG2 (CAS 3030588-01-0) is a small-molecule allosteric agonist of the human stimulator of interferon genes (STING) protein. It functions as a molecular glue by binding to a hydrophobic pocket within the transmembrane domain (TMD) interface of neighboring STING dimers, thereby promoting higher-order oligomerization essential for downstream signaling [1]. Unlike cyclic dinucleotide (CDN)-based agonists that target the cytosolic ligand-binding domain (LBD), NVS-STG2 engages the TMD, a site evolutionarily divergent between human and mouse STING, conferring species-selective activation [2]. The compound demonstrates an AC50 of 5.2 µM in ISRE-Luc reporter assays and induces STING-dependent IRF3 phosphorylation in THP-1 cells .

Why NVS-STG2 Cannot Be Substituted by Generic STING Agonists or CDN Analogs


Interchangeability of STING agonists is precluded by fundamental differences in binding topology, species selectivity, and mutational resilience. Canonical agonists like 2'3'-cGAMP bind the cytosolic LBD and activate both human and mouse STING broadly, whereas NVS-STG2 targets the transmembrane domain and is exquisitely human-selective, failing to activate mouse STING even when key TMD residues are mutated [1]. Furthermore, NVS-STG2 retains full activity against STING LBD mutants (Y240C, R238A) that completely abolish cGAMP responsiveness, a critical differentiator for studies involving LBD-compromised systems [2]. Procuring a generic STING agonist without this unique binding mode and species specificity would yield non-translatable results in humanized models and confound mechanistic studies.

Quantitative Differentiation of NVS-STG2 vs. Closest Analogs and Alternatives


Superior Potency Over Direct Structural Analog NVS-STG1

NVS-STG2 was chemically optimized from the initial hit NVS-STG1 to enhance potency. In a THP1-Dual reporter cell line activation assay, NVS-STG2 demonstrates markedly improved potency, achieving a lower AC50 and higher maximal activation at equivalent concentrations compared to its predecessor NVS-STG1 [1]. The dose-response curves show NVS-STG2 shifting leftward, indicating enhanced efficacy.

STING agonism structure-activity relationship molecular glue

Human-Selective Activation vs. Mouse-Selective Agonist DMXAA

Unlike DMXAA, a mouse-selective STING agonist that failed in human clinical trials due to species incompatibility, NVS-STG2 robustly activates human STING but is completely inactive against mouse STING [1]. In functional assays, NVS-STG2 activates human STING (solid circle) but shows no activity on mouse STING (solid square), whereas DMXAA exhibits the inverse profile—activating mouse STING and the human-mouse TMD-LBD fusion but not human STING [1]. Even mutation of mouse STING C95R to the corresponding human residue fails to confer NVS-STG2 activity, underscoring the compound's strict human specificity [2].

species selectivity preclinical modeling STING TMD

Retained Activity Against LBD Mutants That Abolish cGAMP Response

cGAMP, the endogenous STING ligand, binds to the cytosolic LBD. Mutations Y240C and R238A in the STING LBD completely abrogate cGAMP-induced activation, as these residues are critical for ligand binding [1]. In stark contrast, NVS-STG2 binds to the transmembrane domain, not the LBD, and therefore retains full efficacy against these LBD mutants [1]. This orthogonality provides a powerful tool for dissecting STING signaling independent of the canonical cGAS-cGAMP axis.

mutational resistance binding site orthogonality STING LBD

Significant In Vivo Antitumor Efficacy in hSTING Knock-in Mice

In an MC38 syngeneic tumor model implanted in human STING knock-in mice, intratumoral administration of NVS-STG2 (400 μg or 800 μg) significantly suppressed tumor growth compared to vehicle controls [1]. Notably, 4 out of 9 mice treated with NVS-STG2 exhibited complete tumor growth inhibition over the 33-day experimental period [1]. Furthermore, NVS-STG2 induced a significant increase in intratumoral IFNγ levels at 6 hours post-dose (P=0.0008 for 400 μg; P<0.0001 for 800 μg) and enhanced tumor-specific T cell responses [1].

immuno-oncology in vivo efficacy tumor regression

Molecular Glue Mechanism Distinguishes NVS-STG2 from CDN Agonists Like ADU-S100

Cryo-EM structures (PDB: 8FLM) reveal that NVS-STG2 binds to a hydrophobic pocket at the interface of adjacent STING dimer TMDs, effectively gluing them together to promote higher-order oligomerization required for activation [1]. This is mechanistically distinct from cyclic dinucleotide agonists like ADU-S100 (MIW815), which bind to the cytosolic LBD and induce a closed-lid conformation of the STING dimer [2]. The TMD binding site of NVS-STG2 is unique to human STING and offers an alternative activation route not exploited by endogenous CDNs or clinical CDN analogs.

mechanism of action molecular glue TMD binding

Validated Application Scenarios for NVS-STG2 in Human STING-Dependent Research


Human-Specific STING Pathway Activation in Humanized Preclinical Models

NVS-STG2 is the agonist of choice for studies requiring selective activation of human STING without cross-reactivity with murine STING. Its validated efficacy in hSTING knock-in mouse tumor models [1] makes it essential for evaluating human STING-dependent immune responses and antitumor activity in vivo, avoiding the translational failures seen with mouse-selective agonists like DMXAA.

Orthogonal STING Activation in LBD-Mutant or cGAS-Compromised Systems

Researchers studying STING pathway biology in contexts where the canonical cGAS-cGAMP-LBD axis is impaired—such as in LBD-mutant cell lines (Y240C, R238A)—must use NVS-STG2, as it retains full activity where cGAMP fails [1]. This enables dissection of STING signaling independent of upstream DNA sensing and endogenous ligand production.

Mechanistic Studies of STING Oligomerization and Transmembrane Domain Function

NVS-STG2 serves as a unique molecular glue probe for investigating the role of TMD-mediated oligomerization in STING activation. Its structurally defined binding to the TMD interface, as revealed by cryo-EM [1], provides a tool to study how TMD packing regulates STING signaling, complementing LBD-focused investigations and enabling structure-guided drug discovery efforts.

Development of Human STING-Targeted Immuno-Oncology Therapeutics

Given its demonstrated ability to induce significant IFNγ responses and tumor-specific T cell priming in humanized models [1], NVS-STG2 is a critical benchmark compound for drug discovery programs aiming to develop next-generation, human-selective STING agonists. Its molecular glue mechanism and TMD targeting offer a template for designing compounds with improved species specificity and potentially reduced systemic toxicity compared to CDN analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvs-stg2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.